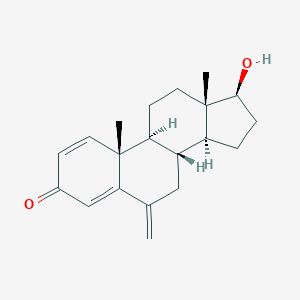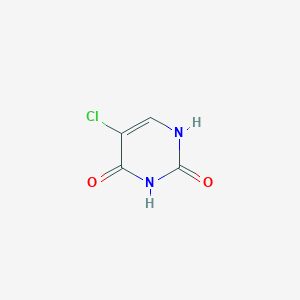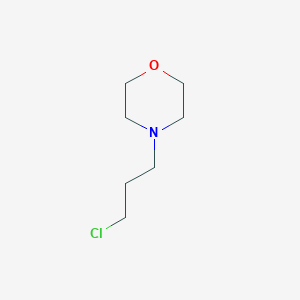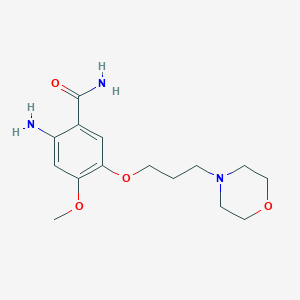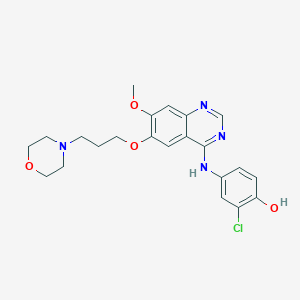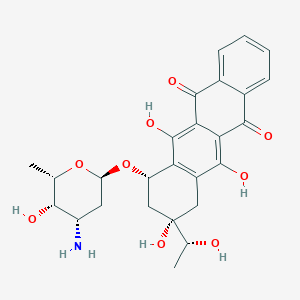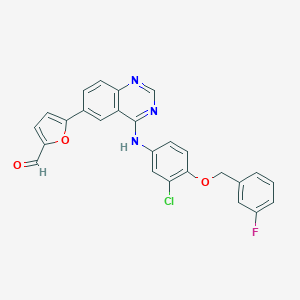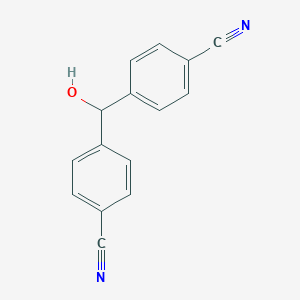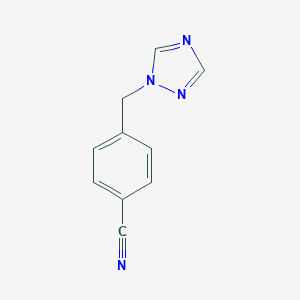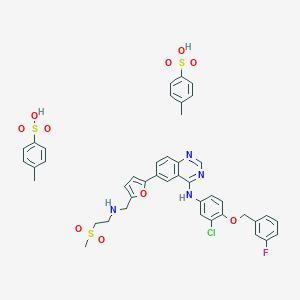
拉帕替尼二甲磺酸盐
概述
描述
拉帕替尼二甲磺酸盐是一种口服活性药物,主要用于治疗乳腺癌和其他实体瘤。 它是一种双重酪氨酸激酶抑制剂,可中断HER2/neu和表皮生长因子受体(EGFR)通路 . 该化合物由诺华公司以Tykerb和Tyverb的商品名上市销售 .
科学研究应用
拉帕替尼二甲磺酸盐广泛用于科学研究,特别是在化学、生物学、医学和工业领域。 它主要用作HER2阳性乳腺癌的靶向治疗 . 研究表明,拉帕替尼二甲磺酸盐可以通过阻断HER2和EGFR通路来抑制癌细胞的生长 . 此外,它正在研究其在治疗其他类型癌症中的潜在用途 .
生化分析
Biochemical Properties
Lapatinib Ditosylate is a potent inhibitor of the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding .
Cellular Effects
Lapatinib Ditosylate has been shown to inhibit ERBB-driven tumor cell growth in vitro and in various animal models . It also induces ferroptosis and autophagic cell death . Furthermore, it has been found to inhibit the growth of EGFR-overexpressing HN5 and A-431 cells, as well as ErbB2-overexpressing BT474 and N87 cells .
Molecular Mechanism
Lapatinib Ditosylate works by inhibiting the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2) with a dissociation half-life of ≥300 minutes . This inhibition prevents receptor autophosphorylation upon ligand binding, thereby interrupting the HER2/neu and EGFR pathways .
Temporal Effects in Laboratory Settings
Lapatinib Ditosylate has been shown to cause dose-dependent changes in crypt length, mitotic rate, and goblet cell morphology over time in laboratory settings . Additionally, it has been found that the drug’s effects on cell growth inhibition are dose-dependent .
Dosage Effects in Animal Models
In animal models, oral administration of Lapatinib Ditosylate at a dose of 35 mg/kg/day was found to be safe for treating canine mammary gland tumors (cMGTs) for no more than 8 weeks . Weight loss and ALP elevation were observed as dose-limiting toxicities .
Metabolic Pathways
Lapatinib Ditosylate undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . Fecal metabolites derived from three prominent pathways: N- and α-carbon oxidation, fluorobenzyl oxidative cleavage, and hydroxypyridine formation .
Transport and Distribution
Lapatinib Ditosylate binds to serum proteins and is readily biotransformed in humans, giving rise to several metabolites . The drug’s distribution within cells and tissues is influenced by its binding to these proteins and its biotransformation .
Subcellular Localization
Lapatinib Ditosylate acts intracellularly, directly targeting the tyrosine kinase domain of the receptor’s intracellular domain . This suggests that the drug localizes to the subcellular compartments where these receptors are located, such as the cell membrane .
准备方法
合成路线和反应条件
拉帕替尼的合成涉及几个关键步骤,包括4-氯-6-碘-喹唑啉与3-氯-4-(3-氟苄氧基)苯胺反应形成N-[3-氯-4-(3’-氟苄氧基)苯基]-6-碘-喹唑啉 . 然后将该中间体与(1,3-二氧戊环-2-基)-2-(三丁基锡基)呋喃反应,然后水解得到5-(4-{3-氯-4-(3-氟苄氧基)苯胺基}-6-喹唑啉基)-呋喃-2-甲醛 . 最后一步是通过将中间体与对甲苯磺酸反应形成拉帕替尼二甲磺酸盐 .
工业生产方法
拉帕替尼二甲磺酸盐的工业生产涉及使用先进技术,例如冷冻干燥和与β-环糊精络合以提高其溶解度和生物利用度 . 这些方法确保生产出适合药用应用的高纯度拉帕替尼二甲磺酸盐。
化学反应分析
相似化合物的比较
属性
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959606 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388082-77-7, 388082-78-8 | |
| Record name | Lapatinib ditosylate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB DITOSYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Lapatinib Ditosylate?
A1: Lapatinib Ditosylate is a dual tyrosine kinase inhibitor that selectively targets epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). []
Q2: How does Lapatinib Ditosylate interact with its target receptors?
A2: Lapatinib Ditosylate binds to the intracellular tyrosine kinase domain of EGFR and HER2, preventing their autophosphorylation. [] This inhibitory action disrupts downstream signaling pathways crucial for cellular proliferation and survival, such as the Ras/Raf MAPK and PI3K/Akt pathways. []
Q3: Can Lapatinib Ditosylate's effect on HER3 impact its activity?
A3: Research suggests that although Lapatinib Ditosylate inhibits HER2 phosphorylation, it can lead to the recovery of Akt phosphorylation in cells with specific PIK3CA mutations, despite continued HER3 inhibition. [] This suggests a potential role of HER3 in the development of resistance to Lapatinib Ditosylate in certain contexts.
Q4: What is the molecular formula and weight of Lapatinib Ditosylate?
A4: The molecular formula of Lapatinib Ditosylate is C39H46ClN3O8S2, with a molecular weight of 780.4 g/mol. [, , , , ]
Q5: Is there spectroscopic data available for Lapatinib Ditosylate?
A5: Yes, several analytical techniques have been employed to characterize Lapatinib Ditosylate, including High-Performance Liquid Chromatography (HPLC) with UV detection [, , , , , ], HPLC with fluorescence detection (FLD) [], Differential Scanning Calorimetry (DSC) [, , ], and X-ray powder diffraction. [, ]
Q6: What are some challenges associated with Lapatinib Ditosylate's physicochemical properties?
A6: Lapatinib Ditosylate exhibits poor aqueous solubility, limiting its dissolution rate and potentially impacting its bioavailability. [, ] Various strategies have been investigated to overcome this challenge, including the development of solid dispersions [, ], nano-liposomal formulations, [] and inclusion complexes with β-cyclodextrin. []
Q7: Have different crystalline forms of Lapatinib Ditosylate been identified?
A7: Yes, research has revealed the existence of different crystalline forms of Lapatinib Ditosylate, including a stable poly-crystal form known as crystal form A, [] a monoclinic anhydrous form (Form 1), [] a channel hydrate, [] and a previously unreported anhydrous form (Form 2). [] These findings highlight the importance of polymorphism in drug development and the need to control crystal form during manufacturing to ensure consistent physicochemical properties and therapeutic performance.
Q8: What methods are commonly used for the analysis and quality control of Lapatinib Ditosylate?
A8: The most common method for analyzing and quantifying Lapatinib Ditosylate and its related substances is HPLC coupled with UV detection. [, , , , , ] Various HPLC methods have been developed and validated according to ICH guidelines, ensuring their accuracy, precision, and specificity. [, ]
Q9: How stable is Lapatinib Ditosylate under different storage conditions?
A9: Research suggests that amorphous solid dispersions of Lapatinib Ditosylate, particularly those utilizing Polystyrene Sulfonic Acid (PSSA), demonstrate enhanced physical stability compared to the pure amorphous drug. [] The strong intermolecular acid-base interactions between PSSA and Lapatinib Ditosylate contribute to this improved stability by inhibiting crystallization under accelerated storage conditions. []
Q10: What formulation strategies have been explored to enhance the solubility and bioavailability of Lapatinib Ditosylate?
A10: To enhance Lapatinib Ditosylate's solubility and bioavailability, researchers have investigated several formulation approaches:
- Solid dispersions: Utilizing polymers like PSSA in amorphous solid dispersions improves drug dissolution and physical stability. [, ]
- Nano-liposomes: Encapsulating Lapatinib Ditosylate in nano-liposomes shows promise in increasing its solubility and therapeutic efficacy. []
- Inclusion complexes: Forming inclusion complexes with β-cyclodextrin enhances solubility and dissolution rate. []
- Solvent rotary evaporation and hot melt extrusion: These techniques have been used to prepare solid dispersions for improved solubility and dissolution. []
Q11: What are the primary clinical applications of Lapatinib Ditosylate?
A11: Lapatinib Ditosylate has been approved for use in combination with other therapies for treating HER2-positive breast cancer, particularly in cases that have progressed following treatment with anthracyclines, taxanes, and Trastuzumab. [, , , ]
Q12: What is the mechanism behind Lapatinib Ditosylate's efficacy in HER2-positive breast cancer?
A12: In HER2-positive breast cancer, Lapatinib Ditosylate's therapeutic efficacy stems from its ability to block HER2 signaling, which is often overactive in these tumors. [, , , ] This targeted inhibition helps to control tumor growth and progression.
Q13: Are there any preclinical studies exploring Lapatinib Ditosylate for other types of cancer?
A13: Yes, preclinical studies have investigated Lapatinib Ditosylate as a potential treatment for HER2-positive gastric, esophageal, and gastroesophageal adenocarcinoma. [] While promising, these findings need further validation in clinical trials.
Q14: Have any biomarkers been identified for predicting Lapatinib Ditosylate efficacy?
A14: Although HER2 overexpression is a primary indicator for Lapatinib Ditosylate treatment, research suggests that mutations in the PIK3CA gene might play a role in resistance to HER2-targeted therapies, including Lapatinib Ditosylate. [] Further research is needed to confirm PIK3CA mutations as predictive biomarkers for Lapatinib Ditosylate efficacy.
Q15: What are some potential future directions for research on Lapatinib Ditosylate?
A15: Future research on Lapatinib Ditosylate could focus on:
Q16: Are there any known drug interactions with Lapatinib Ditosylate?
A16: Lapatinib Ditosylate is primarily metabolized by CYP3A4/5 and CYP2C19 enzymes. [] Concomitant administration of strong inhibitors or inducers of these enzymes could potentially alter Lapatinib Ditosylate's pharmacokinetic profile and lead to drug interactions.
Q17: What are the known mechanisms of resistance to Lapatinib Ditosylate?
A17: Acquired resistance to Lapatinib Ditosylate poses a significant challenge in its clinical use. [] Although the exact mechanisms are not fully understood, research suggests that mutations in the PIK3CA gene, particularly in the helical (exon 9) and catalytic (exon 20) domains, might contribute to resistance to Lapatinib Ditosylate. [] This acquired resistance may be attributed to the continued activation of the PI3K/Akt pathway despite Lapatinib Ditosylate's inhibition of HER2 signaling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

